3-Fluoro-4-(propoxymethyl)benzenethiol
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Overview
Description
3-Fluoro-4-(propoxymethyl)benzenethiol is an organic compound with the molecular formula C10H13FOS. It belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This compound is characterized by the presence of a fluorine atom at the third position and a propoxymethyl group at the fourth position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propoxymethyl)benzenethiol can be achieved through various synthetic routes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propoxymethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anion.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-(propoxymethyl)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propoxymethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzenethiol
- 4-(Propoxymethyl)benzenethiol
- 3-Chloro-4-(propoxymethyl)benzenethiol
Uniqueness
3-Fluoro-4-(propoxymethyl)benzenethiol is unique due to the presence of both a fluorine atom and a propoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(propoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-2-5-12-7-8-3-4-9(13)6-10(8)11/h3-4,6,13H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBIHGYGYXPIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=C(C=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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